molecular formula C17H21N5O5 B12592877 L-Histidyl-L-tyrosylglycine CAS No. 646065-38-5

L-Histidyl-L-tyrosylglycine

Cat. No.: B12592877
CAS No.: 646065-38-5
M. Wt: 375.4 g/mol
InChI Key: PZUZIHRPOVVHOT-KBPBESRZSA-N
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Description

L-Histidyl-L-tyrosylglycine is a tripeptide composed of the amino acids histidine, tyrosine, and glycine. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicine, biochemistry, and cosmetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Histidyl-L-tyrosylglycine can be synthesized using classical solution methods or solid-phase peptide synthesis. The process involves the sequential addition of protected amino acids to a growing peptide chain. Common protecting groups used include Fmoc (9-fluorenylmethoxycarbonyl) for the amino group and tBu (tert-butyl) for the side chains. The peptide bonds are formed using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) .

Industrial Production Methods

Industrial production of this compound typically involves automated peptide synthesizers that can handle large-scale synthesis. The process is optimized for high yield and purity, often involving purification steps such as HPLC (High-Performance Liquid Chromatography) to isolate the desired peptide from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

L-Histidyl-L-tyrosylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-Histidyl-L-tyrosylglycine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide chemistry and reactions.

    Biology: Investigated for its role in cellular signaling and enzyme interactions.

    Medicine: Potential therapeutic applications in wound healing, anti-inflammatory treatments, and as an antioxidant.

    Industry: Utilized in cosmetic formulations for its skin-rejuvenating properties

Mechanism of Action

L-Histidyl-L-tyrosylglycine exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Histidyl-L-tyrosylglycine is unique due to its specific amino acid composition, which imparts distinct biological activities. Its combination of histidine, tyrosine, and glycine allows it to participate in unique chemical reactions and interact with specific molecular targets, making it valuable for various applications .

Properties

CAS No.

646065-38-5

Molecular Formula

C17H21N5O5

Molecular Weight

375.4 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid

InChI

InChI=1S/C17H21N5O5/c18-13(6-11-7-19-9-21-11)16(26)22-14(17(27)20-8-15(24)25)5-10-1-3-12(23)4-2-10/h1-4,7,9,13-14,23H,5-6,8,18H2,(H,19,21)(H,20,27)(H,22,26)(H,24,25)/t13-,14-/m0/s1

InChI Key

PZUZIHRPOVVHOT-KBPBESRZSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC2=CN=CN2)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NCC(=O)O)NC(=O)C(CC2=CN=CN2)N)O

Origin of Product

United States

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